molecular formula C52H38N2 B8247774 N4,N4-Di([1,1'-biphenyl]-4-yl)-N4'-(naphthalen-1-yl)-N4'-phenyl-[1,1'-biphenyl]-4,4'-diamine

N4,N4-Di([1,1'-biphenyl]-4-yl)-N4'-(naphthalen-1-yl)-N4'-phenyl-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B8247774
M. Wt: 690.9 g/mol
InChI Key: SPRHUSPHXCJHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4,N4-Di([1,1'-biphenyl]-4-yl)-N4'-(naphthalen-1-yl)-N4'-phenyl-[1,1'-biphenyl]-4,4'-diamine (CAS: 897671-42-0, molecular formula: C₅₂H₃₈N₂, molecular weight: 690.89) is a biphenyl-diamine derivative with a complex aryl-substituted structure. It is a solid-state compound primarily used in research settings for organic electronic applications, such as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) . The molecule features a central biphenyl-diamine core modified with [1,1'-biphenyl]-4-yl, naphthalen-1-yl, and phenyl groups at the N4 and N4' positions, which influence its electronic properties and stability.

Properties

IUPAC Name

N-phenyl-N-[4-[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]phenyl]naphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H38N2/c1-4-13-39(14-5-1)41-23-31-47(32-24-41)53(48-33-25-42(26-34-48)40-15-6-2-7-16-40)49-35-27-43(28-36-49)44-29-37-50(38-30-44)54(46-19-8-3-9-20-46)52-22-12-18-45-17-10-11-21-51(45)52/h1-38H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRHUSPHXCJHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H38N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N4,N4-Di([1,1'-biphenyl]-4-yl)-N4'-(naphthalen-1-yl)-N4'-phenyl-[1,1'-biphenyl]-4,4'-diamine (CAS No. 897671-42-0) is a complex organic compound with significant potential in various biological and material science applications. Its unique structural properties, characterized by multiple aromatic rings, contribute to its stability and electronic properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in organic electronics, and relevant research findings.

  • Molecular Formula : C52H38N2
  • Molecular Weight : 690.87 g/mol
  • Physical State : Solid
  • Solubility : Soluble in chloroform, dichloromethane, and toluene

The biological activity of this compound primarily arises from its ability to interact with electronic states in materials. The compound's multiple aromatic rings facilitate efficient charge transport, which is crucial in applications such as:

  • Organic Light Emitting Diodes (OLEDs) : It serves as a hole transport material (HTM), enhancing the efficiency of charge injection and transport from the anode to the emissive layer.
  • Organic Photovoltaics (OPVs) : Its electronic properties make it suitable for use in solar cells.

1. Organic Electronics

The compound is extensively studied for its role in organic electronics due to its excellent charge transport properties. Research indicates that it can significantly improve the performance of OLEDs by providing a stable pathway for hole transport.

PropertyValue
HOMO Energy Level5.5 eV
LUMO Energy Level2.3 eV
Charge MobilityHigh

2. Chemical Sensors

Due to its ability to undergo specific chemical reactions, this compound is also being explored for use in chemical sensors. Its reactivity allows it to detect various analytes effectively.

3. Case Studies

A study published in Chemical Communications highlighted the synthesis and application of similar compounds in drug discovery and sensor development. The findings suggest that modifications to the aromatic systems can enhance biological activity and selectivity towards specific targets .

Comparison with Similar Compounds

The compound exhibits unique properties compared to similar molecules such as N,N’-Di(naphthalen-1-yl)-N,N’-diphenylbenzidine and N,N’-Bis(naphthalen-1-yl)-N,N’-diphenylbenzidine. While these compounds also serve as HTMs, this compound stands out due to its enhanced stability and electronic characteristics.

Compound NameKey Features
N,N’-Di(naphthalen-1-yl)-N,N’-diphenylbenzidineLower stability; moderate charge mobility
N,N’-Bis(naphthalen-1-yl)-N,N’-diphenylbenzidineSimilar applications; less versatile
N4,N4-Di([1,1'-biphenyl]-4-yl)-... High stability; excellent charge transport

Comparison with Similar Compounds

Structural Implications :

  • Target Compound : The asymmetric substitution at N4 (bulky [1,1'-biphenyl]-4-yl) and N4' (naphthalen-1-yl/phenyl) may enhance thermal stability while maintaining hole-transport efficiency .
  • VNPB : Vinyl groups enable thermal crosslinking, improving moisture resistance in PSCs .

Electronic and Photophysical Properties

Comparative data on key parameters:

Compound HOMO (eV) LUMO (eV) ΔEST (eV) PLQY (%) Application Device Performance
Target -5.3* -2.1* 0.15* ~80* Under investigation N/A (preliminary research)
α-NPB -5.4 -2.3 0.25 85 OLED HTM EQE: ~10-12%; LT₈₀: <10 hrs
TBBD (Analog) -5.2 -2.4 0.06 92 OLED HTM EQE: 15.2%; LT₈₀: <1 hr
VNPB -5.1 -2.2 0.18 75 PSC HTM PCE: 16.5%; Stability: >1000 hrs
TaTm -5.5 -2.5 0.10 88 PSC HTM PCE: ~18%; Stability: Moderate

*Estimated based on structural similarity to TBBD and α-NPB.

Key Findings :

  • VNPB’s crosslinking capability significantly improves operational stability in PSCs, a critical advantage over non-crosslinkable analogs like α-NPB .
  • TBBD’s small ΔEST (0.06 eV) and high PLQY (92%) make it exceptional for OLED efficiency but highlight a trade-off with stability .

Stability and Device Integration

  • Thermal Stability : The target compound’s decomposition temperature is expected to exceed 300°C due to rigid biphenyl and naphthyl groups, comparable to TaTm (T₅%: 320°C) .
  • Environmental Stability : Hydrophobic substituents in analogs like VNPB and TaTm reduce moisture ingress, but the target compound’s asymmetric structure may require additional encapsulation for PSC applications .
  • Device Lifespan : While TBBD achieves high EQE (15.2%), its LT₈₀ of <1 hour limits commercial viability. In contrast, crosslinked VNPB retains >90% PCE after 1000 hours .

Preparation Methods

Reaction Scheme

  • Formation of Intermediate Amines :

    • React 4-bromo-1-naphthylamine with iodobenzene under Ullmann conditions (CuI, K₂CO₃, DMF, 120°C) to yield N-(naphthalen-1-yl)aniline.

    • Synthesize 4-bromo-N,N-diphenyl-[1,1'-biphenyl]-4-amine via coupling of 4-bromobiphenyl with diphenylamine.

  • Final Coupling :

    • Combine intermediates using CuI/1,10-phenanthroline catalyst in toluene at 110°C for 48 hours.

Optimization Data

ParameterOptimal ConditionYield (%)Purity (HPLC)
CatalystCuI/1,10-phenanthroline7898.5
SolventToluene--
Temperature (°C)110--
Reaction Time (h)48--

Key Challenges :

  • Steric hindrance from biphenyl groups reduces coupling efficiency.

  • Requires rigorous purification via column chromatography (SiO₂, hexane/ethyl acetate).

Buchwald-Hartwig Amination Approach

Reaction Protocol

  • Substrate Preparation :

    • 4,4'-Dibromo-1,1'-biphenyl and N-(naphthalen-1-yl)-N-phenylamine are synthesized separately.

  • Catalytic System :

    • Use Pd(OAc)₂/XPhos ligand with Cs₂CO₃ in dioxane at 100°C for 24 hours.

Performance Metrics

ComponentRoleImpact on Yield (%)
Pd(OAc)₂Catalyst85
XPhosLigand85
Cs₂CO₃Base85
DioxaneSolvent-

Advantages :

  • Higher yields compared to Ullmann coupling.

  • Tolerates electron-rich aryl groups.

Suzuki-Miyaura Cross-Coupling for Biphenyl Backbone

Methodology

  • Boronic Ester Formation :

    • Convert 4-bromo-N,N-diphenylaniline to its boronic ester using bis(pinacolato)diboron and Pd(dppf)Cl₂.

  • Coupling Reaction :

    • React with 4-bromo-N-(naphthalen-1-yl)-N-phenyl-[1,1'-biphenyl]-4-amine under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, THF/H₂O).

Critical Parameters

FactorOptimal ValueOutcome
Pd CatalystPd(PPh₃)₄90% conversion
Solvent SystemTHF/H₂O (3:1)-
Temperature (°C)80-

Purification :

  • Sublimation under vacuum (10⁻³ torr) achieves ≥99.9% purity for OLED applications.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Ullmann Coupling7898.5LowModerate
Buchwald-Hartwig8599.2HighHigh
Suzuki-Miyaura9099.9ModerateHigh

Recommendations :

  • Suzuki-Miyaura is preferred for large-scale production due to superior yield and purity.

  • Buchwald-Hartwig suits laboratory-scale synthesis with sensitive intermediates.

Characterization and Quality Control

  • Spectroscopic Validation :

    • ¹H NMR (CDCl₃): δ 7.8–6.8 (m, aromatic protons), 3.2 (s, NH).

    • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water).

  • Thermal Stability :

    • TGA : Decomposition onset at 290°C (N₂ atmosphere).

Industrial-Scale Challenges

  • Byproduct Formation :

    • Trace dibenzofulvene derivatives require gradient sublimation for removal.

  • Catalyst Recycling :

    • Pd recovery systems reduce costs in Suzuki-Miyaura processes .

Q & A

Q. Table 1: Synthesis Optimization

ParameterOptimal RangeImpact on Yield/Purity
Catalyst (NiBr₂)5–10 mol%Maximizes coupling efficiency
Reaction Time18–24 hoursBalances conversion vs. degradation
Base (KOtBu)2.0 equivalentsEnsures deprotonation without side reactions

Basic: What spectroscopic techniques are recommended for structural characterization?

Q. Answer :

  • ¹H/¹³C NMR : Resolve aromatic proton environments (e.g., biphenyl vs. naphthyl groups). For example, signals at δ 7.2–7.8 ppm confirm arylamine linkages .
  • HRMS (ESI-Q-ToF) : Validates molecular weight (e.g., [M+H]⁺ at m/z 588.74 for C₄₄H₃₂N₂) .
  • FT-IR : Identifies N-H stretching (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
  • UV-Vis : π→π* transitions at ~350 nm indicate extended conjugation, critical for optoelectronic applications .

Advanced: How does the molecular structure influence hole-transport performance in perovskite solar cells?

Q. Answer :

  • Arylamine Core : Facilitates hole mobility via planar π-stacking (HOMO ~5.2 eV, aligned with perovskite valence bands) .
  • Substituent Effects :
    • Biphenyl/naphthyl groups enhance thermal stability (T₅% degradation >300°C).
    • Asymmetric N4,N4' substitution reduces crystallinity, improving film homogeneity .
  • Doping : p-doping with F6-TCNNQ increases conductivity (σ ≈ 10⁻⁴ S/cm) by generating charge-transfer complexes .

Q. Table 2: Device Performance

HTL MaterialPCE (%)Stability (T₈₀)Reference
Undoped Compound12.3200 hours
F6-TCNNQ-doped16.5500 hours
Crosslinked (VNBP)17.11000 hours

Advanced: What computational methods predict electronic properties and reactivity?

Q. Answer :

  • DFT/TD-DFT : Optimizes geometry (B3LYP/6-311G**) and calculates HOMO (-5.4 eV)/LUMO (-1.8 eV) levels. TD-DFT correlates UV-Vis transitions with experimental λmax .
  • Global Reactivity Descriptors :
    • Electrophilicity Index (ω = 3.2 eV) suggests moderate electrophilic character.
    • Fukui functions identify reactive sites (e.g., para-positions on biphenyl) for functionalization .
  • Molecular Docking : Predicts binding affinity with proteins (e.g., squalene synthase: −246.41 kcal/mol) for biomedical applications .

Advanced: How can interfacial engineering enhance device stability/efficiency?

Q. Answer :

  • Crosslinking : Thermal treatment of vinyl-substituted derivatives (e.g., VNBP) forms covalent networks, blocking moisture ingress .
  • Bilayer HTLs : Combining the compound with CS-9 (oxidant) improves hole injection and reduces recombination .
  • Dopant Selection : MoO₃ doping enhances work function alignment, increasing Voc by 0.15 V .

Basic: What are key challenges in achieving high purity, and effective purification methods?

Q. Answer :

  • Challenges :
    • Residual Pd/Ni catalysts (≤50 ppm) require chelating agents (e.g., EDTA).
    • Isomeric byproducts (e.g., meta-substituted analogs) complicate separation .
  • Solutions :
    • Flash Chromatography : Silica gel with hexane/ethyl acetate (4:1) removes polar impurities.
    • Recrystallization : Toluene/ethanol mixtures yield >99% purity for single-crystal XRD analysis .

Advanced: How to resolve contradictions in reported charge carrier mobility data?

Answer :
Discrepancies arise from:

  • Measurement Techniques : Space-charge-limited current (SCLC) vs. field-effect transistor (FET) methods. SCLC overestimates mobility in defective films.
  • Film Morphology : Vacuum-deposited films (≈30 nm) show µh ≈ 10⁻³ cm²/V·s, while spin-coated films (≈100 nm) exhibit µh ≈ 10⁻⁴ cm²/V·s due to grain boundaries .
    Resolution : Standardize film thickness and use TOF (time-of-flight) for intrinsic mobility assessment.

Basic: What are the thermal stability profiles under device operating conditions?

Q. Answer :

  • TGA Analysis : Decomposition onset at 320°C (N₂ atmosphere), suitable for vacuum deposition (<200°C) .
  • DSC : Glass transition (Tg) at 150°C prevents crystallization during device operation .
  • Accelerated Aging : At 85°C/85% RH, doped HTLs retain 90% PCE after 500 hours, outperforming Spiro-OMeTAD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.